3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The structure includes a chlorine atom at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 2, with the nitrogen in the imidazole ring protonated as a hydrochloride salt. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly in central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier. Its tetrahydropyridine ring confers partial saturation, enhancing conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
3-chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-5-3-2-4-6-11-7(9(13)14)8(10)12(5)6;/h5H,2-4H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRZPISWRVVOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=C(N12)Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a 2-amino-5-methylpyridine derivative, followed by chlorination and carboxylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammation.
Industry: Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to related heterocycles, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Structural Analogues
A. Imidazo[1,2-a]pyridine Derivatives
3-Bromo-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: Substituting chlorine with bromine increases molecular weight (MW: ~305 vs. ~289) and lipophilicity (cLogP: ~1.8 vs. Bromine’s larger atomic radius may sterically hinder interactions with target receptors compared to chlorine.
3-Chloro-5-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid :
- Replacing methyl with ethyl enhances hydrophobicity (cLogP: ~1.5 vs. ~1.2), possibly improving membrane permeability but reducing aqueous solubility.
B. Non-Hydrochloride Salts
- Free base form : The absence of the hydrochloride salt decreases polarity, reducing solubility in polar solvents (e.g., water solubility: <0.1 mg/mL vs. ~5 mg/mL for hydrochloride).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-Bromo Analog | 5-Ethyl Analog | Free Base |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 289.7 | 305.6 | 303.8 | 253.7 |
| cLogP | 1.2 | 1.8 | 1.5 | 1.4 |
| Water Solubility (mg/mL) | ~5 (HCl salt) | ~3 (HCl salt) | ~2 (HCl salt) | <0.1 |
| Melting Point (°C) | 210–215 (dec.) | 195–200 (dec.) | 185–190 (dec.) | N/A |
Biological Activity
3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS Number: 2126162-61-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological applications based on recent literature.
- Molecular Formula : C9H11ClN2O2
- Molecular Weight : 220.65 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The methods often utilize cyclization reactions to form the imidazo ring structure.
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. A study evaluated various derivatives against several bacterial strains:
| Compound | Target Organism | Activity Level |
|---|---|---|
| 3-Chloro-5-methyl... | Staphylococcus aureus | Moderate to High |
| 3-Chloro-5-methyl... | Escherichia coli | Moderate |
| 3-Chloro-5-methyl... | Pseudomonas aeruginosa | Moderate |
| 3-Chloro-5-methyl... | Bacillus subtilis | Low |
The compound demonstrated good antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
In contrast to its antibacterial properties, the same compound showed limited antifungal activity. Tests against common fungal strains yielded no significant inhibition .
While specific mechanisms for this compound's action are still under investigation, related compounds have been noted to interfere with bacterial cell wall synthesis and disrupt membrane integrity. This suggests a potential mechanism involving the inhibition of essential biosynthetic pathways in target organisms.
Potential Therapeutic Uses
Due to its biological activities, this compound may have applications in treating infections caused by resistant bacterial strains. Its structural similarity to other known pharmacophores suggests potential as a lead compound for further drug development.
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested for its effectiveness in inhibiting bacterial growth in vitro. Results indicated that concentrations above 50 µg/mL were necessary to achieve significant inhibition against Gram-positive bacteria.
- Clinical Relevance : A recent study highlighted the need for new antibacterial agents due to rising antibiotic resistance. Compounds like 3-chloro-5-methyl... are being explored as alternatives or adjuncts to existing therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
